molecular formula C8H11ClIN B584290 4-Iodo-2,6-dimethylaniline hydrochloride CAS No. 138385-59-8

4-Iodo-2,6-dimethylaniline hydrochloride

Cat. No.: B584290
CAS No.: 138385-59-8
M. Wt: 283.537
InChI Key: XBJAHWCOSKIEGP-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11ClIN . It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions of the benzene ring are substituted by an iodine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Iodo-2,6-dimethylaniline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of certain antiviral and anticancer drugs .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-dimethylaniline hydrochloride depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may interact with specific receptors on the cell surface, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 2,6-Dimethyl-4-bromoaniline
  • 2,6-Dimethyl-4-chloroaniline
  • 2,6-Dimethyl-4-fluoroaniline

Comparison: 4-Iodo-2,6-dimethylaniline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and coupling reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

4-Iodo-2,6-dimethylaniline hydrochloride (CAS Number: 138385-59-8) is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the presence of an iodine atom and two methyl groups on the benzene ring, endows it with diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClINC_8H_{10}ClIN and a molecular weight of 283.54 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic activity. This mechanism is crucial in developing enzyme inhibitors for therapeutic applications.
  • Receptor Modulation : It can interact with specific cell surface receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Synthesis of Bioactive Molecules : It serves as a precursor for synthesizing various bioactive compounds, including enzyme inhibitors and receptor modulators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis via ROS generation
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits enzyme activity by binding to active sites
Receptor ModulationAlters signal transduction pathways

Case Study: Anticancer Mechanism

A study focused on the anticancer properties of this compound revealed its ability to induce apoptosis in various cancer cell lines. The compound was shown to increase ROS levels significantly, leading to oxidative stress and subsequent cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Case Study: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Properties

IUPAC Name

4-iodo-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJAHWCOSKIEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721594
Record name 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138385-59-8
Record name 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium bicarbonate (126 g, 1500 mmol) and 2,6-dimethylaniline (61.5 mL, 500 mmol) in methanol (700 mL) was added iodine monochloride (1.0 M in dichloromethane, 550 mL, 550 mmol) at room temperature over 1 h. After addition was complete, stirring was continued for 3 h. The reaction was filtered to remove excess sodium bicarbonate and the solvent removed in vacuo. The residue was redissolved in diethyl ether (1.5 L) and treated with hydrochloric acid (2M in ether, 375 mL, 750 mmol). The resulting suspension was stored in the freezer (−15° C.) overnight. The solid was filtered and washed with diethyl ether until it became colorless to give 126.5 g (89%) as a grey-green powder. 1H-NMR (DMSO-d6) δ 2.33 (s, 6H), 7.48 (s, 2H), 9.05 (bs, 3H); 13C-NMR (DMSO-d6) δ 17.4, 91.5, 133.1, 131.2, 136.9.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the significance of the iodination reaction described in the paper?

A1: The paper describes a simple and scalable method for iodinating 2,6-dialkylanilines []. This is significant because these iodinated compounds serve as versatile building blocks for synthesizing more complex molecules, particularly in organic synthesis and medicinal chemistry. The ability to introduce iodine into these molecules efficiently opens up possibilities for creating a diverse library of compounds with potentially useful properties.

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